molecular formula C11H15NO B13560791 3-Phenyltetrahydro-2H-pyran-3-amine

3-Phenyltetrahydro-2H-pyran-3-amine

Cat. No.: B13560791
M. Wt: 177.24 g/mol
InChI Key: QZNIPIHYQVYZAX-UHFFFAOYSA-N
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Description

3-Phenyltetrahydro-2H-pyran-3-amine is a heterocyclic compound that features a tetrahydropyran ring fused with a phenyl group and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyltetrahydro-2H-pyran-3-amine typically involves the formation of the tetrahydropyran ring followed by the introduction of the phenyl and amine groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a phenyl-substituted aldehyde with a suitable amine in the presence of a catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Phenyltetrahydro-2H-pyran-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce more saturated amine derivatives .

Scientific Research Applications

3-Phenyltetrahydro-2H-pyran-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyltetrahydro-2H-pyran-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyltetrahydro-2H-pyran-3-amine is unique due to its specific positioning of the phenyl and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-phenyloxan-3-amine

InChI

InChI=1S/C11H15NO/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2

InChI Key

QZNIPIHYQVYZAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(C2=CC=CC=C2)N

Origin of Product

United States

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